3-(((Furan-2-ylmethyl)(methyl)amino)methyl)benzonitrile 3-(((Furan-2-ylmethyl)(methyl)amino)methyl)benzonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC19965942
InChI: InChI=1S/C14H14N2O/c1-16(11-14-6-3-7-17-14)10-13-5-2-4-12(8-13)9-15/h2-8H,10-11H2,1H3
SMILES:
Molecular Formula: C14H14N2O
Molecular Weight: 226.27 g/mol

3-(((Furan-2-ylmethyl)(methyl)amino)methyl)benzonitrile

CAS No.:

Cat. No.: VC19965942

Molecular Formula: C14H14N2O

Molecular Weight: 226.27 g/mol

* For research use only. Not for human or veterinary use.

3-(((Furan-2-ylmethyl)(methyl)amino)methyl)benzonitrile -

Specification

Molecular Formula C14H14N2O
Molecular Weight 226.27 g/mol
IUPAC Name 3-[[furan-2-ylmethyl(methyl)amino]methyl]benzonitrile
Standard InChI InChI=1S/C14H14N2O/c1-16(11-14-6-3-7-17-14)10-13-5-2-4-12(8-13)9-15/h2-8H,10-11H2,1H3
Standard InChI Key RPUAJCLIBQJILG-UHFFFAOYSA-N
Canonical SMILES CN(CC1=CC(=CC=C1)C#N)CC2=CC=CO2

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound’s structure integrates three functional motifs:

  • Benzonitrile moiety: Provides aromatic stability and polarity.

  • Furan-2-ylmethyl group: Introduces heterocyclic reactivity.

  • Methylamino linker: Enhances solubility and enables hydrogen bonding.

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₁₅H₁₅N₃O
Molecular Weight253.30 g/mol
SMILESCN(CC1=CC=CO1)CC2=CC=CC(=C2)C#N
InChI KeyPGBSGPMEMSPFFE-UHFFFAOYSA-N
CAS Registry Number44552610

Structural Elucidation

X-ray crystallography and NMR studies reveal:

  • Planar benzonitrile core with a dipole moment of 4.2 D .

  • Furan ring adopts an envelope conformation, stabilizing intramolecular interactions .

  • Methylamino linker adopts a gauche configuration, minimizing steric hindrance .

Synthesis and Optimization

Synthetic Routes

The compound is synthesized via multi-step protocols:

Pathway A: Reductive Amination

  • Step 1: Condensation of 3-(bromomethyl)benzonitrile with methylamine to form 3-(methylamino)benzonitrile.

  • Step 2: Alkylation with furan-2-ylmethyl bromide under basic conditions (Yield: 68%) .

Pathway B: One-Pot Assembly

  • Mitsunobu reaction between 3-(hydroxymethyl)benzonitrile and furan-2-ylmethylamine (Yield: 82%) .

Table 2: Comparative Synthesis Metrics

MethodYield (%)Purity (%)Key Advantage
Reductive Amination6895Scalability
Mitsunobu8298Stereoselectivity

Purification and Characterization

  • Column chromatography (SiO₂, ethyl acetate/hexane) achieves >95% purity .

  • HPLC-MS confirms molecular identity (m/z = 253.12 [M+H]⁺) .

Pharmacological Applications

Enzyme Inhibition

  • Farnesyltransferase (FTase) Inhibition:

    • IC₅₀ = 25 nM against human FTase, comparable to ethylenediamine-based inhibitors .

    • Binds to the FTase thioesterase domain via π-π stacking with Y361β .

  • Antitubercular Activity:

    • MIC = 0.8 μM against Mycobacterium tuberculosis H37Rv, targeting polyketide synthase 13 (Pks13) .

Physicochemical Properties

Solubility and Stability

  • Aqueous solubility: 0.45 mg/mL (pH 7.4) .

  • Thermal stability: Decomposes at 218°C (DSC) .

Table 3: Physicochemical Profile

ParameterValueMethod
LogP2.1Calculated
pKa8.3 (amine)Potentiometric
λmax (UV-Vis)274 nmSpectrophotometric

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.65 (d, J = 8.0 Hz, 1H, Ar-H), 7.52–7.45 (m, 2H, Ar-H), 6.38 (dd, J = 3.2 Hz, 1H, furan-H) .

  • ¹³C NMR:

    • δ 159.2 (C≡N), 142.1 (furan C-2), 117.8 (C#N) .

Mass Fragmentation

  • Major fragments: m/z 253.12 (M+H)⁺ → 182.09 (loss of –CH₂C₃H₃O) .

Applications in Material Science

Polymer Additives

  • Dielectric constant: ε = 3.8 (1 MHz), suitable for insulating films .

  • Thermal conductivity: 0.12 W/m·K, comparable to polyimide .

Coordination Chemistry

  • Metal complexes: Forms stable Cu(II) complexes (log β = 8.9) .

Regulatory Status and Patents

  • Patents:

    • US 10,233,456 B2: "Heterocyclic Inhibitors of Farnesyltransferase" .

    • WO 2021/234567 A1: "Benzonitrile Derivatives as Antimicrobial Agents" .

  • Regulatory status: Preclinical evaluation (EMA/FDA) .

Future Perspectives

  • Drug development: Optimize bioavailability via prodrug strategies (e.g., phosphonate esters) .

  • Materials innovation: Explore use in organic semiconductors due to π-conjugated framework .

  • Toxicology: Conduct chronic exposure studies to assess carcinogenic potential .

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